Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H18BrN3O4S and a molecular weight of 392.27 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 4-bromophenylsulfonamido group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamido group can undergo oxidation or reduction reactions, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the sulfonamido group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the 4-bromophenylsulfonamido group in this compound makes it unique, providing specific reactivity and binding characteristics that are valuable in certain research contexts.
Properties
IUPAC Name |
ethyl 4-[(4-bromophenyl)sulfonylamino]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O4S/c1-2-21-13(18)16-7-9-17(10-8-16)15-22(19,20)12-5-3-11(14)4-6-12/h3-6,15H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJXVVZYCNQBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.